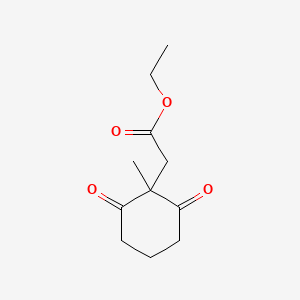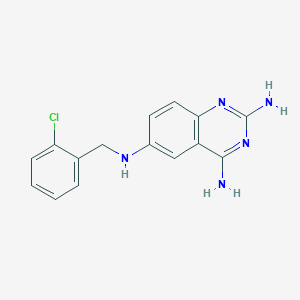
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine typically involves the reaction of 2-amine-5-nitrobenzonitrile with guanidine carbonate and aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same starting materials and reaction conditions as in laboratory-scale synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline-2,4,6-trione derivatives, while reduction may produce various amine derivatives.
科学研究应用
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various biological targets.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
作用机制
The mechanism of action of n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Quinazoline-2,4,6-triamine: A closely related compound with similar pharmacological properties.
2,6-Diaminoquinazolin-4(3H)-one: Another derivative with notable cytotoxic activity against cancer cell lines.
Uniqueness
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine stands out due to its specific substitution pattern, which may confer unique biological activities and selectivity for certain targets. This makes it a valuable compound for further research and development in medicinal chemistry.
属性
CAS 编号 |
13953-73-6 |
|---|---|
分子式 |
C15H14ClN5 |
分子量 |
299.76 g/mol |
IUPAC 名称 |
6-N-[(2-chlorophenyl)methyl]quinazoline-2,4,6-triamine |
InChI |
InChI=1S/C15H14ClN5/c16-12-4-2-1-3-9(12)8-19-10-5-6-13-11(7-10)14(17)21-15(18)20-13/h1-7,19H,8H2,(H4,17,18,20,21) |
InChI 键 |
WYMIFFJCHDHZJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)N=C(N=C3N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



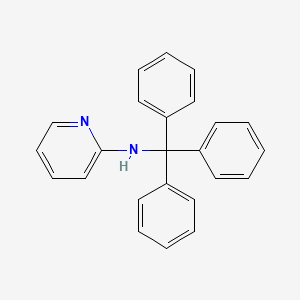
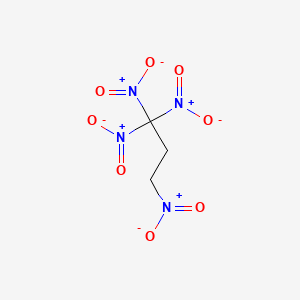

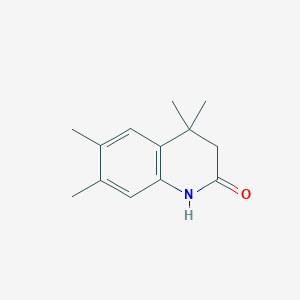

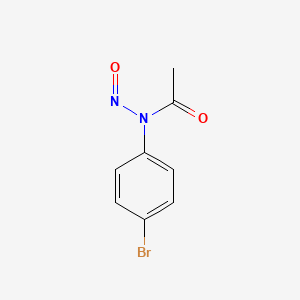

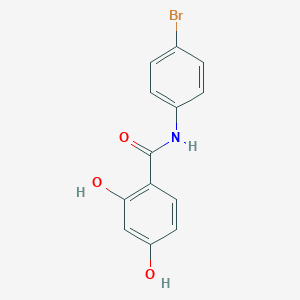
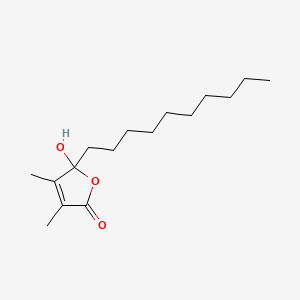
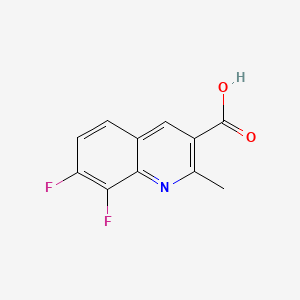
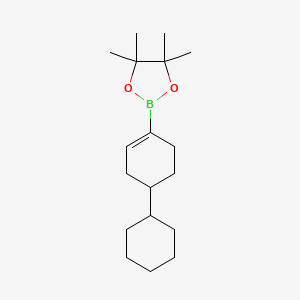
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
